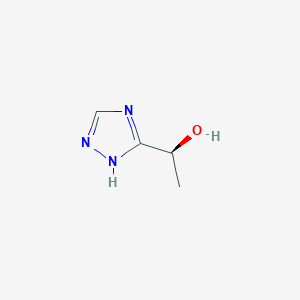
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chiral compound containing a triazole ring and an ethanol moiety. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Ethanol Moiety: The ethanol group can be introduced via reduction of the corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring is generally stable, but the ethanol moiety can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole-containing compounds are often used as ligands in catalysis.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors.
Medicine
Antifungal Agents: Triazole compounds are key components in antifungal medications.
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agrochemicals: Used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol would depend on its specific application. Generally, triazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or interacting with a receptor to inhibit or activate its function.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-1,2,4-triazol-3-yl)propan-1-ol: Similar structure with a propanol moiety instead of ethanol.
(1S)-1-(1H-1,2,4-triazol-3-yl)butan-1-ol: Similar structure with a butanol moiety instead of ethanol.
Uniqueness
Chirality: The (1S) configuration provides specific stereochemical properties that can influence biological activity.
Triazole Ring: The presence of the triazole ring imparts unique chemical and biological properties, making it a versatile scaffold in drug design and materials science.
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7)/t3-/m0/s1 |
InChI Key |
WYZRLXYOIMXEBO-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C1=NC=NN1)O |
Canonical SMILES |
CC(C1=NC=NN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















